molecular formula C17H30N4O3S B5520651 N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

Cat. No.: B5520651
M. Wt: 370.5 g/mol
InChI Key: NCWURUFIODMFAP-JKSUJKDBSA-N
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Description

N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide is a useful research compound. Its molecular formula is C17H30N4O3S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.20386201 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

One study discusses the synthesis and structural analysis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, highlighting the complex's potential for further biological activity investigations due to its unique coordination behavior (Fang-Lin Li et al., 2010). Another research focuses on the synthesis of novel pyrazole methanesulfonates, indicating their insecticidal activity and providing insights into the structural requirements for activity (B. L. Finkelstein & C. Strock, 1997).

Catalytic and Biological Activities

Research by Colby, Stirling, and Dalton (1977) on the soluble methane mono-oxygenase of Methylococcus capsulatus (Bath) describes its broad substrate range, including n-alkanes and aromatics, underlining the enzyme's versatility in organic synthesis and bioremediation (J. Colby, D. Stirling, & H. Dalton, 1977). This highlights a potential area of research for compounds with similar structural motifs to N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide in enzyme mimicry or inhibition studies.

Coordination Chemistry and Supramolecular Structures

Several studies explore the self-assembly and coordination polymers formed with pyrazol-1-yl derivatives, demonstrating their utility in creating novel materials with potential applications in catalysis, molecular recognition, and as sensors (Gema Durá et al., 2013). These findings could be relevant for the development of new materials or catalytic systems based on the structural framework of this compound.

Molecular Interactions and Crystal Engineering

Research on nimesulide derivatives, including methanesulfonamide variations, provides insights into the importance of molecular interactions in crystal engineering, potentially guiding the design of new drugs or materials with desired physical properties (Tanusri Dey et al., 2016).

Properties

IUPAC Name

N-[(3S,4R)-1-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O3S/c1-12(2)15-10-20(11-16(15)19-25(5,23)24)17(22)7-6-8-21-14(4)9-13(3)18-21/h9,12,15-16,19H,6-8,10-11H2,1-5H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWURUFIODMFAP-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCCC(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.